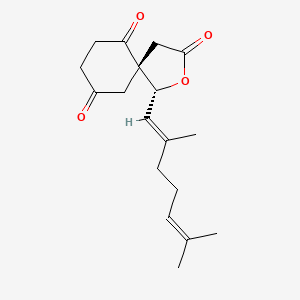
Anticancer agent 156
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has demonstrated effective inhibition of human cancer cell growth and exhibits substantial cytotoxicity against gastric cancer cells . This compound is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 156 involves multiple steps, starting from the extraction of miliusanes from natural sources. The synthetic route typically includes:
Extraction: Miliusanes are extracted from plants such as Miliusa sinensis.
Purification: The extracted compounds are purified using chromatographic techniques.
Chemical Modification: The purified miliusanes undergo chemical modifications to enhance their anticancer properties.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Extraction: Using industrial solvents and equipment to extract miliusanes.
High-throughput Purification: Employing advanced chromatographic methods for large-scale purification.
Chemical Synthesis: Utilizing industrial reactors for the chemical modification of miliusanes to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 156 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing its anticancer properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with enhanced anticancer activity and reduced toxicity .
Applications De Recherche Scientifique
Anticancer agent 156 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and modification of miliusanes.
Biology: Investigated for its cytotoxic effects on different cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating gastric cancer and other malignancies.
Industry: Utilized in the development of new anticancer drugs and formulations
Mécanisme D'action
Anticancer agent 156 exerts its effects through multiple mechanisms:
Inhibition of Cell Proliferation: It inhibits the growth of cancer cells by interfering with their cell cycle.
Induction of Apoptosis: The compound induces programmed cell death in cancer cells.
Targeting Molecular Pathways: It targets specific molecular pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway
Comparaison Avec Des Composés Similaires
Similar Compounds
Isatin Derivatives: Compounds based on isatin, which also exhibit anticancer properties.
Anthraquinones: A class of compounds with a similar mechanism of action.
Magnolol: A natural phenolic lignan with anticancer properties.
Uniqueness
Anticancer agent 156 is unique due to its miliusanes-based structure, which provides a distinct mechanism of action and higher cytotoxicity against gastric cancer cells compared to other similar compounds .
Propriétés
Formule moléculaire |
C18H24O4 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(1R,5R)-1-[(1E)-2,6-dimethylhepta-1,5-dienyl]-2-oxaspiro[4.5]decane-3,6,9-trione |
InChI |
InChI=1S/C18H24O4/c1-12(2)5-4-6-13(3)9-16-18(11-17(21)22-16)10-14(19)7-8-15(18)20/h5,9,16H,4,6-8,10-11H2,1-3H3/b13-9+/t16-,18+/m1/s1 |
Clé InChI |
AZDNFDOJYPYWPJ-MKPVWWQNSA-N |
SMILES isomérique |
CC(=CCC/C(=C/[C@@H]1[C@@]2(CC(=O)CCC2=O)CC(=O)O1)/C)C |
SMILES canonique |
CC(=CCCC(=CC1C2(CC(=O)CCC2=O)CC(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















